molecular formula C10H12F2O B14349115 {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene CAS No. 91922-66-6

{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene

Cat. No.: B14349115
CAS No.: 91922-66-6
M. Wt: 186.20 g/mol
InChI Key: SVCIAVIRZKPMBQ-UHFFFAOYSA-N
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Description

{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1,3-difluoro-2-propanol under specific conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ether linkage between the benzyl group and the difluoropropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the difluoropropyl group to a propyl group.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Propyl-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene involves its interaction with specific molecular targets. The difluoropropyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-propanol: A related compound with similar structural features but lacking the benzene ring.

    Benzyl alcohol: Shares the benzyl group but does not contain the difluoropropyl moiety.

    Difluorobenzene derivatives: Compounds with difluoro substitution on the benzene ring itself.

Uniqueness

{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene is unique due to the presence of both a benzene ring and a difluoropropyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

91922-66-6

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

1,3-difluoropropan-2-yloxymethylbenzene

InChI

InChI=1S/C10H12F2O/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

SVCIAVIRZKPMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CF)CF

Origin of Product

United States

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